![molecular formula C11H15N5O5 B2357789 2-(8-((2-methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-30-0](/img/structure/B2357789.png)
2-(8-((2-methoxyethyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, but specific information about this compound’s structure is not available .
Chemical Reactions Analysis
Information on specific chemical reactions involving this compound is not available .
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is utilized in the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. These processes involve reactions with sodium acetate in acetic acid and alkylation to produce N9-substituted derivatives and acyclic nucleoside and nucleotide analogs (Janeba, Holý, & Masojídková, 2000).
- It is also involved in the catalytic hydrogenation of dihydrooxazines, leading to the production of dynamic mixtures of enamines and tetrahydro-2-furanamines (Sukhorukov et al., 2008).
Applications in Biological Studies
- Research has shown the safety of certain purine derivatives, including this compound, in human keratinocytes, suggesting potential biomedical applications (Wójcik-Pszczoła et al., 2017).
- A study synthesized various derivatives of 2-amino-6,8-dithioxopurine, providing insights into their structural and chemical properties, which could be relevant in pharmacological contexts (Ikaunieks, Belyakov, & Madre, 2006).
properties
IUPAC Name |
2-[8-(2-methoxyethylamino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-15-8-7(9(19)14-11(15)20)16(5-6(17)18)10(13-8)12-3-4-21-2/h3-5H2,1-2H3,(H,12,13)(H,17,18)(H,14,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEQNUDYISNSOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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